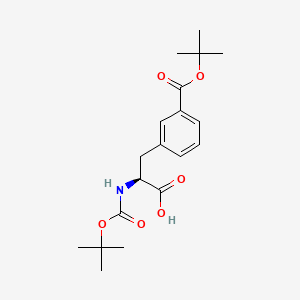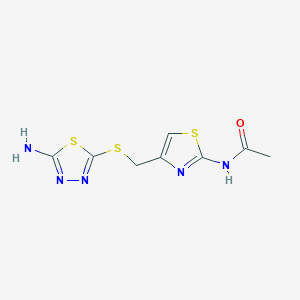![molecular formula C5H9NO2S B14896448 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide is a unique spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Industry: Its unique chemical properties make it useful in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide is primarily related to its ability to mimic the piperidine ring in bioactive compounds. This mimicry allows the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms within the ring system enhances its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
1-Azaspiro[3.3]heptane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine, but with different substitution patterns.
Uniqueness: 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide stands out due to the presence of both sulfur and nitrogen atoms within its spirocyclic structure. This dual heteroatom presence imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C5H9NO2S |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
1λ6-thia-2-azaspiro[3.3]heptane 1,1-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)5(4-6-9)2-1-3-5/h6H,1-4H2 |
Clave InChI |
MMARPSYDOKQCGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


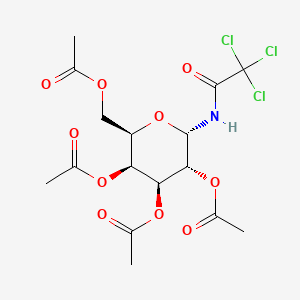
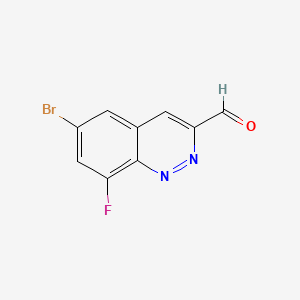
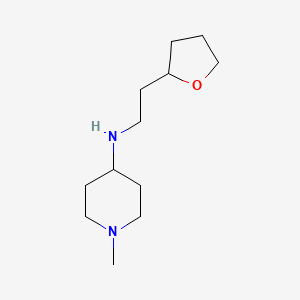
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)
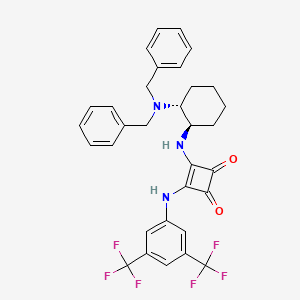





![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
